molecular formula C23H32O8 B021229 Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate CAS No. 189287-72-7

Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate

Cat. No.: B021229
CAS No.: 189287-72-7
M. Wt: 436.5 g/mol
InChI Key: XEZLAQPYROJCSZ-UHFFFAOYSA-N
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Description

Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate is a compound with significant utility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques, ensuring high purity and yield. The process is optimized for efficiency, involving precise temperature control and the use of catalysts to accelerate the reactions .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .

Scientific Research Applications

Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, facilitating the creation of complex molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic uses, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate involves its interaction with specific molecular targets. It can act as a substrate for enzymes, participating in biochemical reactions that alter its structure and function. The pathways involved often include enzymatic catalysis and molecular binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups and structural configuration, which confer distinct chemical properties and reactivity. Its versatility in various reactions and applications sets it apart from other similar compounds .

Properties

IUPAC Name

diethyl 2-[[4-(1,3-diethoxy-2-methyl-1,3-dioxopropan-2-yl)phenyl]methyl]-2-methylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O8/c1-7-28-18(24)22(5,19(25)29-8-2)15-16-11-13-17(14-12-16)23(6,20(26)30-9-3)21(27)31-10-4/h11-14H,7-10,15H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZLAQPYROJCSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(CC1=CC=C(C=C1)C(C)(C(=O)OCC)C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444214
Record name Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189287-72-7
Record name Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate
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Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate
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Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate
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Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate
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Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate
Reactant of Route 6
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Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate

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